Cas no 17187-78-9 (2(3H)-Furanone,4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(S)-hydroxy(3,4,5-trimethoxyphenyl)methyl]-,(3S,4R)-)

2(3H)-Furanone,4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(S)-hydroxy(3,4,5-trimethoxyphenyl)methyl]-,(3S,4R)- structure
17187-78-9 structure
Productnaam:2(3H)-Furanone,4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(S)-hydroxy(3,4,5-trimethoxyphenyl)methyl]-,(3S,4R)-
CAS-nummer:17187-78-9
MF:C22H24O8
MW:416.421167373657
CID:156345
PubChem ID:323437

2(3H)-Furanone,4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(S)-hydroxy(3,4,5-trimethoxyphenyl)methyl]-,(3S,4R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2(3H)-Furanone,4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(S)-hydroxy(3,4,5-trimethoxyphenyl)methyl]-,(3S,4R)-
    • 4-(1,3-benzodioxol-5-ylmethyl)-3-[hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
    • (-)-(1R,2R,3S,5R)-pinane-2,3-diol
    • (-)-2,3-Pinanediol
    • (-)-2-Hydroxyisopinocampheol
    • (-)-cis-Pinane-cis-2,3-diol
    • (-)epi-podorhizol
    • (-)-pinanediol
    • (1R,2R,3S,4R)-2,6,6-trime
    • (1R,2R,3S,5R)-(-)-2,3-Pinanediol
    • (1R,2R,3S,5R)-(-)-Pinanediol
    • (1R,2R,3S,5R)-2,3-Pinanediol
    • (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.3.1]heptane-2,3-diol
    • A,2
    • A,3
    • A,5
    • A-Pinene Glycol
    • cis-
    • Pinanediol [INCI]
    • NSC283790
    • 17187-82-5
    • NSC283789
    • SCHEMBL12439960
    • DTXSID50938061
    • 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
    • NSC-283789
    • 17187-78-9
    • NSC-283790
    • Inchi: InChI=1S/C22H24O8/c1-25-17-8-13(9-18(26-2)21(17)27-3)20(23)19-14(10-28-22(19)24)6-12-4-5-15-16(7-12)30-11-29-15/h4-5,7-9,14,19-20,23H,6,10-11H2,1-3H3
    • InChI-sleutel: UNWCWBJEKCTIML-UHFFFAOYSA-N
    • LACHT: COC1C=C(C(C2C(=O)OCC2CC2=CC=C3OCOC3=C2)O)C=C(OC)C=1OC

Berekende eigenschappen

  • Exacte massa: 416.14712
  • Monoisotopische massa: 416.147
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 7
  • Complexiteit: 572
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 92.7A^2
  • XLogP3: 3.2

Experimentele eigenschappen

  • Dichtheid: 1.324g/cm3
  • Kookpunt: 610.4ºC at 760 mmHg
  • Vlampunt: 212.7ºC
  • Brekindex: 1.591
  • PSA: 92.68
  • LogboekP: 2.50640

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